2-Methyl-2-phenoxycyclopropan-1-amine
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Overview
Description
2-Methyl-2-phenoxycyclopropan-1-amine is an organic compound that features a cyclopropane ring substituted with a methyl group and a phenoxy group, along with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a phenoxy-substituted alkene, followed by amination. The reaction conditions typically involve the use of a cyclopropanating agent like diazomethane or a transition metal catalyst to facilitate the formation of the cyclopropane ring. The subsequent amination step can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-Methyl-2-phenoxycyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenoxycyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The phenoxy group may also participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect pathways related to signal transduction, enzyme activity, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenoxypropane-1-amine
- 2-Methyl-2-phenoxybutane-1-amine
- 2-Methyl-2-phenoxycyclobutane-1-amine
Uniqueness
2-Methyl-2-phenoxycyclopropan-1-amine is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its linear or larger ring counterparts.
Properties
CAS No. |
805181-35-5 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-2-phenoxycyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-10(7-9(10)11)12-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |
InChI Key |
JRUPXZOHYBAJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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